Dde-D-Dab(Fmoc)-OH
Description
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection Strategy
The synthesis proceeds via sequential protection of Dab’s α- and γ-amino groups:
Step 1: γ-Amino Protection with Dde
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Substrate : D-Dab-OH (commercially available or resolved from racemic mixtures).
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Reagents : Dde-active ester (e.g., Dde-OPfp) in dimethylformamide (DMF) with diisopropylethylamine (DIEA).
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Reaction :
The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion (~4–6 h).
Step 2: α-Amino Protection with Fmoc
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Reagents : Fmoc-Osu (succinimidyl ester) in dioxane/water (1:1) with sodium bicarbonate.
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Reaction :
The product is isolated via precipitation in cold ether and purified by recrystallization.
Key Considerations :
Solid-Phase Assisted Synthesis
For scale-up or combinatorial applications, resin-bound synthesis is employed:
Step 1: Resin Functionalization
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Resin : Wang resin pre-loaded with hydroxymethylphenoxy linker.
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Coupling : this compound is activated with HBTU/HOBt and coupled to the resin in DMF with DIEA.
Step 2: Iterative Deprotection and Elongation
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Peptide Assembly : Standard Fmoc-SPPS cycles continue with subsequent amino acids.
Advantages :
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Minimizes handling of intermediate compounds.
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Enables on-resin cyclization or side-chain modifications post-Dde removal.
Analytical Characterization
Spectroscopic Data
Stability Profiles
| Condition | Stability Outcome | Source |
|---|---|---|
| 20% Piperidine in DMF | Fmoc removed; Dde intact | |
| 2% Hydrazine in DMF | Dde removed (t₁/₂ = 3 min) | |
| TFA (50% in DCM) | Fmoc and Dde stable |
Applications in Peptide Synthesis
Branching and Cyclization
This compound enables site-specific modifications:
Orthogonal Deprotection Case Study
In a model peptide (Ala-Dde-D-Dab(Fmoc)-OH-Gly):
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Fmoc Removal : 20% piperidine (2 × 5 min) yields Ala-Dde-D-Dab-OH-Gly.
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Dde Removal : 2% hydrazine (3 × 3 min) exposes γ-NH₂ for coupling with fluorescein isothiocyanate (FITC).
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
“Dde-D-Dab(Fmoc)-OH” can undergo several types of reactions:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Dde group using hydrazine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Dde Deprotection: Hydrazine in DMF.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.
Major Products
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: After coupling with other amino acids.
Scientific Research Applications
Peptide Synthesis
Dde-D-Dab(Fmoc)-OH is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures. The Fmoc group serves as a protective group for the amino terminus, while the Dde group protects the side-chain amino group. This dual protection enables selective deprotection and facilitates the synthesis of peptides with specific sequences and functionalities.
Protein-Protein Interaction Studies
The compound aids in studying protein-protein interactions by enabling the synthesis of peptides that can mimic or disrupt these interactions. This application is crucial for understanding cellular signaling pathways and developing therapeutic strategies.
Peptide-Based Therapeutics
This compound is instrumental in designing peptide drugs. Its ability to form stable peptide bonds while allowing for site-specific modifications makes it suitable for developing therapeutics targeting various diseases.
Hydrogel Formation
The compound has been utilized in creating peptide-based hydrogels that support cell adhesion and proliferation. These hydrogels are valuable in tissue engineering and regenerative medicine.
Diagnostic Tools Development
In diagnostics, peptides synthesized using this compound can be employed as biomarkers or probes for detecting specific proteins or pathogens.
Case Study 1: Peptide Drug Development
A study highlighted the use of this compound in synthesizing a peptide drug targeting cancer cells. The synthesized peptide demonstrated enhanced binding affinity to cancer markers, showcasing the compound's utility in therapeutic applications.
Case Study 2: Hydrogel Applications
Research involving this compound led to the development of a hydrogel that promoted neural stem cell growth. The hydrogel's composition allowed for controlled release of growth factors, significantly enhancing cell survival rates in vitro.
Mechanism of Action
The compound itself does not have a specific mechanism of action, as it is a building block used in peptide synthesis. peptides synthesized using “Dde-D-Dab(Fmoc)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Dde-D-Dab(Fmoc)-OH with structurally related Fmoc-protected amino acids:
*DCP = 2,6-dichlorophenol.
Key Research Findings
Orthogonal Deprotection Efficiency :
- This compound’s Dde group shows >95% cleavage efficiency with hydrazine, leaving Fmoc intact, making it ideal for sequential modifications .
- In contrast, Fmoc-Lys(Boc)-OH requires harsh trifluoroacetic acid (TFA) for Boc removal, risking side reactions in acid-sensitive sequences .
Synthetic Versatility :
- Fmoc-Dab(DCP)-OH (83% yield) uses DCP, an acid-labile group, enabling selective deprotection under mild acidic conditions, but it lacks the orthogonality of Dde .
- Fmoc-Cys(Trt)-OH achieves >95% purity with Trt, which is stable during Fmoc removal but requires TFA for cleavage, limiting compatibility with acid-labile residues .
Application-Specific Performance :
- Dendrimer Synthesis : Fmoc-Lys(Boc)-OH and Fmoc-Lys(Fmoc)-OH yield 84–94% in lysine-based dendrimers, but their Boc/Fmoc duality complicates multi-step syntheses compared to this compound’s orthogonal strategy .
- Imaging Probes : Dde-D-Orn(Fmoc)-OH (MW 518.6) is preferred for PET/MR imaging due to its longer side chain, though it shares Dde’s hydrazine sensitivity with this compound .
Stability and Handling
- This compound is stable under standard SPPS conditions (DMF, piperidine) but requires anhydrous storage to prevent premature Dde hydrolysis .
- Fmoc-Ser(Thp)-OH and Fmoc-Cys(Thp)-OH show variable stability in acidic media, with Thp (tetrahydropyranyl) deprotection occurring at pH < 3, unlike Dde’s hydrazine-specific cleavage .
Biological Activity
Dde-D-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an amino acid commonly utilized in peptide synthesis, particularly in the context of developing novel therapeutics. This article explores its biological activity through a review of recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Fmoc Group : A protective group that allows for selective deprotection during solid-phase peptide synthesis (SPPS).
- Dde Group : An orthogonal protecting group for the γ-amino side chain of Dab, stable under standard Fmoc deprotection conditions but removable under specific conditions (e.g., hydrazine in DMF) .
Antimicrobial Activity
Research has demonstrated that peptides incorporating this compound exhibit significant antimicrobial properties. For instance, a study focused on the synthesis of cathelicidin analogs revealed that modifications involving Dde-Dab led to enhanced antimicrobial activity compared to their unmodified counterparts. This was attributed to structural changes that improved the peptides' interaction with microbial membranes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the introduction of Dde-Dab can affect the overall efficacy and stability of peptides. For example:
- Lactam Formation : By incorporating Dde-Dab into cyclic peptides, researchers observed improved plasma stability and antimicrobial potency due to the rigidity introduced by lactam bridges .
- Peptide Conformation : The presence of Dde influences peptide folding and stability, which are critical for biological activity .
Case Study 1: Polymyxin-Inspired Peptidomimetics
A study on polymyxin-inspired peptidomimetics utilized Dde-Dab to enhance the targeting of SARS-CoV-2. The research highlighted how modifying the side chain with Dde improved binding affinity and selectivity towards viral proteins, demonstrating its potential in antiviral drug development .
Case Study 2: Antimicrobial Peptide Development
In another investigation, researchers synthesized a series of antimicrobial peptides using Dde-Dab. These peptides were tested against various bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs). The study concluded that Dde-Dab plays a crucial role in enhancing the bioactivity of these peptides .
Table 1: Summary of Biological Activities Associated with this compound
Q & A
Basic: What are the roles of the Dde and Fmoc protecting groups in solid-phase peptide synthesis (SPPS) using Dde-D-Dab(Fmoc)-OH?
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serve as orthogonal protecting strategies in SPPS. The Fmoc group is base-labile, removed via piperidine (20% in DMF), while the Dde group is acid-labile, cleaved by hydrazine (2% in DMF) without affecting Fmoc. This orthogonality allows sequential deprotection, enabling precise side-chain modifications (e.g., bioconjugation or branching) during peptide assembly .
Advanced: How can researchers optimize orthogonal deprotection strategies for this compound in multi-step syntheses with competing reactive groups?
Optimization requires:
- Sequential Deprotection Validation : Test Fmoc removal (piperidine) first, followed by Dde cleavage (hydrazine), using HPLC-MS to confirm no cross-reactivity.
- Side Reaction Mitigation : For acid-sensitive residues (e.g., tert-butyl esters), reduce hydrazine exposure time to prevent premature deprotection.
- Temperature Control : Conduct Dde removal at 4°C to minimize side reactions, as elevated temperatures may destabilize Fmoc-protected intermediates .
Basic: What are the recommended storage conditions and solubility optimization methods for this compound?
- Storage : Store lyophilized powder at -20°C in anhydrous conditions. Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles; use within 1 month at -20°C or 6 months at -80°C.
- Solubility : If precipitation occurs, warm the solution to 37°C with gentle sonication (10–15 min). Avoid aqueous buffers until incorporation into the peptide to prevent hydrolysis .
Advanced: How should researchers address unexpected side reactions during Dde removal in Fmoc-protected peptide sequences?
Contradictory data (e.g., incomplete Dde cleavage or Fmoc degradation) may arise from:
- Residual Acidic Conditions : Ensure thorough neutralization after Fmoc deprotection (e.g., wash with 5% DIEA in DMF) before hydrazine treatment.
- Hydrazine Purity : Use freshly prepared 2% hydrazine in DMF; aged solutions may form byproducts that attack Fmoc.
- HPLC-MS Analysis : Monitor deprotection efficiency. If side products persist, switch to milder conditions (e.g., 1% hydrazine for 2 hr) .
Advanced: What analytical techniques are most effective for monitoring this compound incorporation and deprotection in complex peptides?
- HPLC-MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to track retention time shifts post-deprotection.
- MALDI-TOF : Confirm molecular weight changes after Fmoc/Dde removal.
- UV-Vis Spectroscopy : Monitor Fmoc cleavage at 301 nm and Dde removal at 280 nm for real-time analysis .
Basic: How does the stereochemistry of this compound influence peptide backbone conformation?
The D-configuration of Dab (diaminobutyric acid) introduces a right-handed helix bias in peptides, altering interaction with chiral targets (e.g., enzymes). Compare CD spectra of L- vs. D-configuration analogs to assess structural impacts on bioactivity .
Advanced: What strategies mitigate racemization during the coupling of this compound in automated SPPS?
- Coupling Reagents : Use HATU/Oxyma Pure over DIC/HOBt to reduce racemization (1% vs. 5% byproduct).
- Temperature : Perform couplings at 0–4°C to slow base-catalyzed racemization.
- Monitoring : Analyze diastereomer formation via chiral HPLC with a Crownpak CR(+) column .
Basic: What is the role of Dab (diaminobutyric acid) in this compound for peptide drug design?
Dab provides a shorter side chain than lysine, reducing steric hindrance in constrained peptides (e.g., cyclic or β-hairpin structures). Its dual amino groups enable bifunctional modifications (e.g., PEGylation or fluorophore attachment) while maintaining peptide stability .
Advanced: How can researchers integrate this compound into peptide libraries for high-throughput screening?
- Orthogonal Deprotection : Use Dde for selective on-resin labeling (e.g., fluorescein-azide via CuAAC click chemistry) post-Fmoc removal.
- Automated Synthesis : Program SPPS protocols with intermediate hydrazine washes to enable site-specific modifications in library variants .
Advanced: What are the implications of conflicting solubility data for this compound in mixed solvent systems?
Contradictions arise from solvent polarity (e.g., DMSO vs. DMF). Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
